molecular formula C7H5N3O B142335 [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 143307-82-8

[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B142335
CAS No.: 143307-82-8
M. Wt: 147.13 g/mol
InChI Key: DTAPWKGEDZQFBL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is a nitrogen-rich bicyclic heterocycle featuring a triazole fused to a pyridine ring, with a formyl (-CHO) group at position 5. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the aldehyde group, which enables diverse derivatization pathways such as Schiff base formation, condensation reactions, and nucleophilic additions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves scalable reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazolo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response . The compound’s ability to inhibit these kinases makes it a potential candidate for the treatment of inflammatory and autoimmune diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazolopyridine derivatives are highly influenced by the position and nature of substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Triazolopyridine Derivatives

Compound Name Core Structure Functional Group(s) Key Properties/Applications References
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde Triazolo[1,5-a]pyridine -CHO at position 5 Reactive intermediate for derivatization; potential precursor for bioactive molecules
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile Triazolo[1,5-a]pyridine -CN at position 8 Anticancer, antibacterial, PDE10 inhibitors; fluorescent probes
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine -Br at position 5 Cross-coupling precursor; agrochemical intermediates
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde Imidazo[1,5-a]pyridine -CHO at position 5, -Cl at position 7 Distinct reactivity due to imidazole core; unexplored bioactivity
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Fused thiophene ring Moderate anticancer activity; structural complexity enhances binding

Key Observations:

  • Positional Effects : The aldehyde group at position 5 in the triazolopyridine core (vs. nitrile at position 8) likely alters electronic properties, solubility, and binding interactions. For instance, nitriles exhibit stronger electron-withdrawing effects, enhancing stability and interaction with enzymatic pockets .
  • Functional Group Reactivity : Aldehydes offer versatile reactivity for forming hydrazones, oximes, or imines, making them valuable in combinatorial chemistry. In contrast, bromo-substituted derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a notable member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyridine structure with an aldehyde functional group. This unique configuration contributes to its reactivity and interaction with biological targets.

Anticancer Properties

One of the most significant areas of research involves the anticancer potential of [1,2,4]triazolo[1,5-a]pyridine derivatives. Studies have shown that these compounds can inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound acts as an inhibitor of AXL receptor tyrosine kinase, which is implicated in cancer cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce tumor growth .
  • Case Study : A study demonstrated that derivatives of this compound exhibited potent activity against non-small cell lung cancer (NSCLC) by inhibiting the EGFR T790M mutation. This mutation is commonly associated with resistance to conventional therapies .

Antimicrobial Activity

Recent evaluations have indicated that [1,2,4]triazolo[1,5-a]pyridine derivatives possess significant antimicrobial properties.

  • Evaluation Results : Compounds synthesized from this scaffold showed excellent bactericidal activity against various strains of bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Other Biological Activities

The compound has also been explored for its effects on other biological systems:

  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases.
  • Antiviral Properties : Research indicates potential antiviral activity against specific viruses by disrupting viral replication mechanisms. This is particularly relevant in the context of emerging viral infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of [1,2,4]triazolo[1,5-a]pyridine derivatives and their biological activity is crucial for drug design.

CompoundActivityIC50 Value (μM)Target
1CDK-2 Inhibition10Kinase
2AXL Inhibition15Tyrosine Kinase
3Antibacterial5Bacterial Strains

This table summarizes key findings from SAR studies indicating how modifications to the triazolo-pyridine structure can enhance potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde?

  • Methodology : A one-pot synthesis is commonly employed, starting with the condensation of pyridine derivatives (e.g., 4-aminopyridine) with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization using hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA). The aldehyde group is introduced via oxidation or formylation reactions .
  • Key Considerations : Reaction temperature (typically 80–100°C) and stoichiometric control of hydroxylamine are critical to avoid side products like over-oxidized derivatives .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the triazolopyridine core and aldehyde proton (δ ~9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves planar triazolopyridine geometry and substituent positioning in derivatives .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

  • Reactions : The aldehyde undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and condensation reactions (e.g., with malononitrile to generate α,β-unsaturated nitriles). Oxidation to carboxylic acids or reduction to alcohols is possible using KMnO4_4/NaBH4_4, respectively .
  • Challenges : Steric hindrance from the fused triazole ring may slow down reactions; microwave-assisted methods improve yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions in derivative synthesis .
  • Temperature Control : Reflux in ethanol (78°C) minimizes decomposition of thermally sensitive intermediates .
    • Case Study : A 15% yield increase was achieved by replacing traditional heating with microwave irradiation (150°C, 20 min) for cyclization steps .

Q. How do substituents on the triazolopyridine core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance antimicrobial activity by improving membrane penetration .
  • Aldehyde Group : Serves as a pharmacophore in enzyme inhibition (e.g., binding to cysteine residues via reversible Schiff base formation) .
    • Contradictions : Some studies report reduced activity when bulky groups are introduced at the 5-position, possibly due to steric clashes with target proteins .

Q. How should researchers address discrepancies in reported spectroscopic data for triazolopyridine derivatives?

  • Root Cause Analysis :

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Tautomerism : Prototropic shifts in the triazole ring can lead to split peaks in 1H^1H NMR .
    • Resolution : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary widely (30–85%) across studies for similar derivatives?

  • Critical Factors :

  • Purity of Starting Materials : Impurities in arylazomalononitrile reduce cyclization efficiency .
  • Workup Procedures : Inadequate quenching of TFAA leads to acidic byproducts that degrade the product .
    • Recommendation : Conduct kinetic studies to identify rate-limiting steps (e.g., intermediate stability during cyclization) .

Q. Methodological Best Practices

Q. What quality control (QC) protocols ensure reproducibility in triazolopyridine synthesis?

  • QC Steps :

  • In-Process Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms ≥95% purity .
  • Stability Testing : Store derivatives at –20°C under argon to prevent aldehyde oxidation .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPWKGEDZQFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438810
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143307-82-8
Record name [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
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